Piperacillin sulfone sodium salt
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Overview
Description
Piperacillin sulfone sodium salt is a semi-synthetic, broad-spectrum ureidopenicillin antibiotic derived from ampicillin. It is known for its effectiveness against a wide range of gram-positive and gram-negative bacteria, including Pseudomonas aeruginosa . This compound is often used in combination with other antibiotics to enhance its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperacillin sulfone sodium salt involves the reaction of 6-aminopenicillanic acid with various reagents to form the ureidopenicillin structure. The process typically includes the following steps:
Acylation: 6-aminopenicillanic acid is acylated with a suitable acylating agent to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the β-lactam ring structure.
Sulfonation: The β-lactam ring is then sulfonated to introduce the sulfone group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
Piperacillin sulfone sodium salt undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to its corresponding sulfide.
Substitution: The β-lactam ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted β-lactam derivatives.
Scientific Research Applications
Piperacillin sulfone sodium salt has a wide range of applications in scientific research:
Mechanism of Action
Piperacillin sulfone sodium salt exerts its effects by inhibiting the last stage of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, preventing the cross-linking of peptidoglycan chains, which leads to cell lysis and death . The compound is often combined with β-lactamase inhibitors like tazobactam to enhance its effectiveness against β-lactamase-producing bacteria .
Comparison with Similar Compounds
Similar Compounds
Ticarcillin: Another ureidopenicillin with a similar spectrum of activity but less effective against Pseudomonas aeruginosa.
Mezlocillin: Similar to piperacillin but with a different side chain, leading to variations in activity and stability.
Carbenicillin: A carboxypenicillin with a broader spectrum but more susceptible to β-lactamase degradation.
Uniqueness
Piperacillin sulfone sodium salt is unique due to its broad-spectrum activity, stability in the presence of β-lactamase enzymes, and its ability to be combined with β-lactamase inhibitors like tazobactam for enhanced efficacy .
Properties
Molecular Formula |
C23H26N5NaO9S |
---|---|
Molecular Weight |
571.5 g/mol |
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C23H27N5O9S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)38(36,37)20(14)28;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);/q;+1/p-1/t13-,14-,15+,20-;/m1./s1 |
InChI Key |
RWXLXJPYJNZORX-IDYPWDAWSA-M |
Isomeric SMILES |
CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4(=O)=O)(C)C)C(=O)[O-].[Na+] |
Origin of Product |
United States |
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